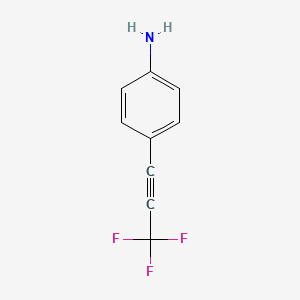
Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is a chemical compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance production efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoropropynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and fluorescence properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoropropynyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)ANILINE: This compound has a similar structure but differs in the position of the double bond.
4-(TRIFLUOROMETHYL)ANILINE: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.
Uniqueness
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H6F3N |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
4-(3,3,3-trifluoroprop-1-ynyl)aniline |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,13H2 |
Clé InChI |
VAZMWUXWSGSTFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


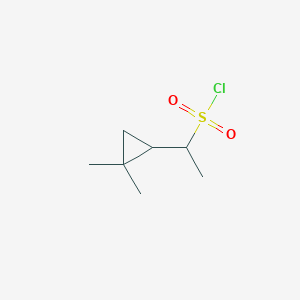
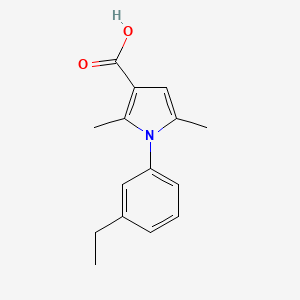
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
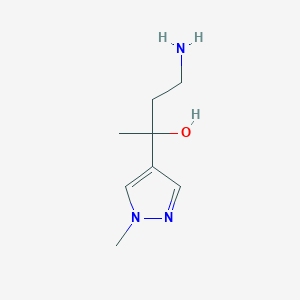
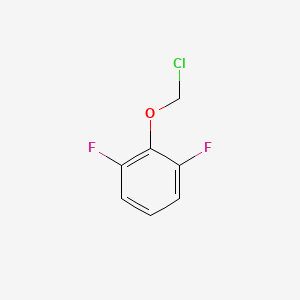

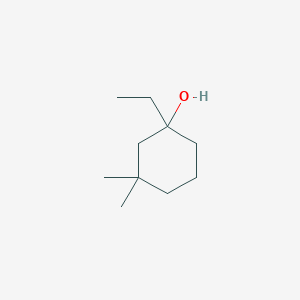
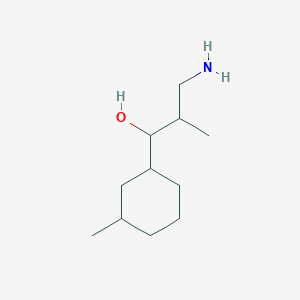
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
